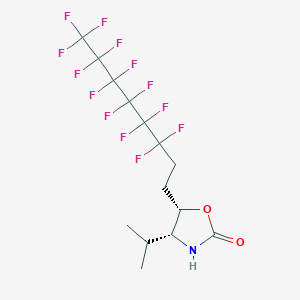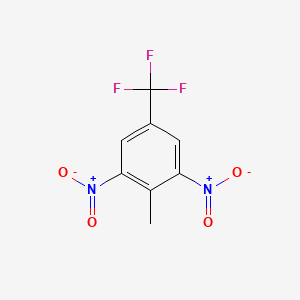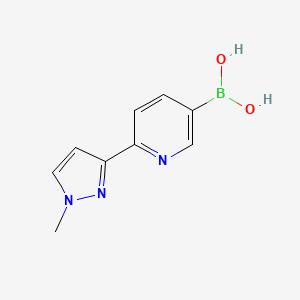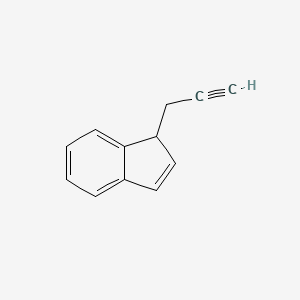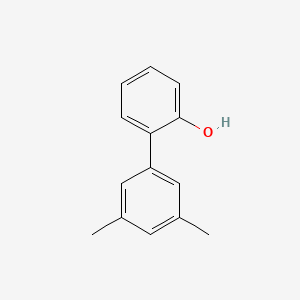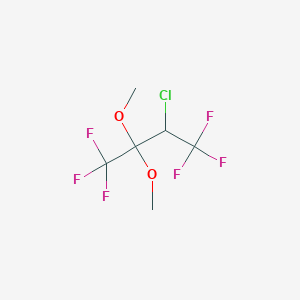![molecular formula C9H8F3N B6321344 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene CAS No. 1858256-90-2](/img/structure/B6321344.png)
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[221]hept-5-ene is a bicyclic compound characterized by the presence of a trifluoromethyl group and a carbonitrile group attached to a norbornene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene typically involves the trifluoromethylation of norbornene derivatives. One common method is the radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under photochemical or thermal conditions . The reaction conditions often include the presence of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the norbornene framework can participate in electrophilic addition reactions with halogens or other electrophiles.
N-Substitution: The compound can undergo N-substitution reactions, although the presence of the trifluoromethyl group may influence the reactivity.
Hydrogenation: The double bond can be hydrogenated using catalysts such as Raney nickel.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., bromine, chlorine) in the presence of solvents like carbon tetrachloride.
N-Substitution: Alkylating or acylating agents under basic conditions.
Hydrogenation: Hydrogen gas in the presence of Raney nickel catalyst under elevated pressure and temperature.
Major Products Formed
Electrophilic Addition: Halogenated norbornene derivatives.
N-Substitution: N-alkylated or N-acylated products.
Hydrogenation: Saturated bicyclic compounds.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The carbonitrile group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-3-carbonitrile-bicyclo[2.2.1]hept-5-ene: Similar structure but with difluoromethyl instead of trifluoromethyl group.
2-Azabicyclo[2.2.1]hept-5-ene: Contains an azabicyclic framework with different functional groups.
Bicyclo[4.1.0]heptenes: Different bicyclic structure with a cyclopropyl ring.
Uniqueness
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is unique due to the presence of both trifluoromethyl and carbonitrile groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carbonitrile group provides a reactive site for further chemical modifications .
Propriétés
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(5-13)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWRWPSMVWEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

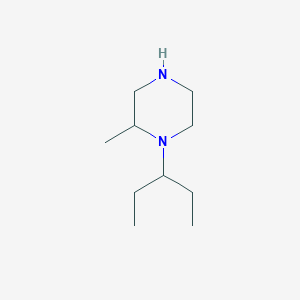
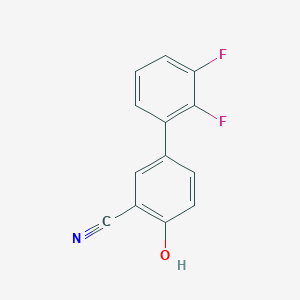
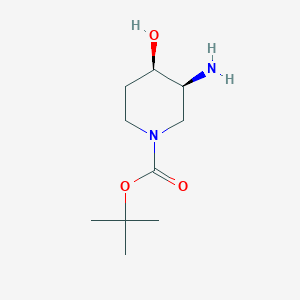
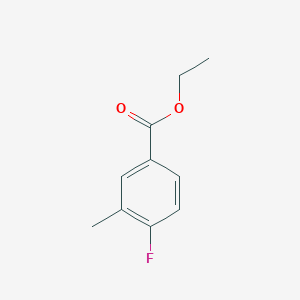
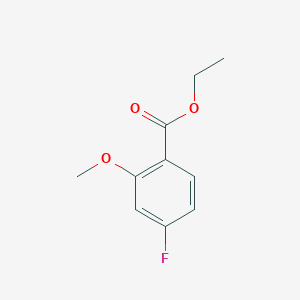

![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B6321296.png)
